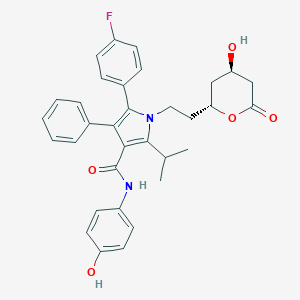

p-Hydroxyatorvastatin lactone

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(4-fluorophenyl)-1-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-N-(4-hydroxyphenyl)-4-phenyl-2-propan-2-ylpyrrole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H33FN2O5/c1-20(2)31-30(33(40)35-24-12-14-25(37)15-13-24)29(21-6-4-3-5-7-21)32(22-8-10-23(34)11-9-22)36(31)17-16-27-18-26(38)19-28(39)41-27/h3-15,20,26-27,37-38H,16-19H2,1-2H3,(H,35,40)/t26-,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDJMDZSAAFACAM-KAYWLYCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=C(N1CCC2CC(CC(=O)O2)O)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=C(C=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=C(C(=C(N1CC[C@@H]2C[C@H](CC(=O)O2)O)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=C(C=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H33FN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90167535 | |

| Record name | p-Hydroxyatorvastatin lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90167535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

556.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163217-70-7 | |

| Record name | (2R-trans)-5-(4-Fluorophenyl)-2-(1-methylethyl)-N-(4-hydroxyphenyl)-4-phenyl-1-[2-(tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl)-ethyl]-1H-pyrrole-3-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=163217-70-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Hydroxyatorvastatin lactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163217707 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Hydroxyatorvastatin lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90167535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | P-HYDROXYATORVASTATIN LACTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1316I46GEX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of p-Hydroxyatorvastatin Lactone

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Atorvastatin Metabolism

Atorvastatin, a leading synthetic statin, is a cornerstone in the management of hypercholesterolemia.[1] It functions by competitively inhibiting HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[2][3] However, the clinical efficacy of atorvastatin is not solely attributable to the parent drug. Its metabolic fate within the body plays a crucial role, giving rise to active metabolites that significantly contribute to its therapeutic effect.

Following oral administration, atorvastatin undergoes extensive first-pass metabolism in the liver, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme.[2][3][4][5] This process yields two major active metabolites: ortho-hydroxyatorvastatin and para-hydroxyatorvastatin.[3][5][6] These hydroxylated metabolites are potent inhibitors of HMG-CoA reductase, and collectively, they are responsible for approximately 70% of the circulating inhibitory activity.[2][3]

Furthermore, atorvastatin and its metabolites can undergo a pH-dependent intramolecular esterification, or lactonization, to form their corresponding lactone derivatives.[7][8] While the open-chain hydroxy acid is the pharmacologically active form, the lactone form is a significant player in the drug's overall disposition and potential for drug-drug interactions.[7][9] The lactone form has a higher affinity for CYP3A4 and can act as a strong inhibitor of atorvastatin acid metabolism.[9] This guide focuses specifically on the synthesis and characterization of p-hydroxyatorvastatin lactone, a key metabolite for researchers studying atorvastatin's metabolic pathways and developing analytical standards.

The Metabolic Journey of Atorvastatin

The transformation of atorvastatin to its hydroxylated metabolites and their subsequent lactonization is a critical aspect of its pharmacology. The following diagram illustrates this metabolic pathway.

Caption: General workflow for the synthesis of p-hydroxyatorvastatin lactone.

Characterization of p-Hydroxyatorvastatin Lactone: Ensuring Purity and Structural Integrity

Thorough characterization is paramount to confirm the identity and purity of the synthesized p-hydroxyatorvastatin lactone. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is an indispensable tool for assessing the purity of the synthesized compound and for its quantification. A reverse-phase C18 column is typically used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid) and an organic solvent (e.g., acetonitrile or methanol). [10][11]The retention time of the synthesized compound is compared with that of a reference standard, if available. The peak purity can be assessed using a photodiode array (PDA) detector.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the molecule, which helps in confirming its structure. Electrospray ionization (ESI) is a commonly used ionization technique for atorvastatin and its metabolites. [12]In positive ion mode, the protonated molecular ion [M+H]⁺ is observed. Tandem mass spectrometry (MS/MS) is used to study the fragmentation of the parent ion, providing further structural insights.

Table 1: Expected Mass Spectrometry Data for p-Hydroxyatorvastatin Lactone

| Ion | Expected m/z |

| [M+H]⁺ | 557.2 |

| Key Fragment Ions | Structural Information |

| Specific fragment m/z values | Corresponding structural fragments |

Note: The exact fragment ions will depend on the collision energy used in the MS/MS experiment. A detailed fragmentation analysis would be necessary for complete structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR spectra are acquired to provide a complete picture of the molecular structure.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons, the protons of the pyrrole ring, the isopropyl group, and the dihydroxy lactone side chain. The chemical shifts and coupling constants of these protons provide detailed information about their chemical environment and spatial relationships.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule, confirming the carbon skeleton.

Table 2: Conceptual ¹H NMR Chemical Shifts for Key Protons in p-Hydroxyatorvastatin Lactone

| Proton | Expected Chemical Shift (ppm) | Multiplicity |

| Aromatic Protons | 6.5 - 8.0 | m |

| Pyrrole Proton | ~6.5 | s |

| CH-OH (lactone ring) | ~4.2 | m |

| CH-O-CO (lactone ring) | ~4.5 | m |

| Isopropyl CH | ~3.5 | sept |

| Isopropyl CH₃ | ~1.5 | d |

Note: These are approximate chemical shifts and can vary depending on the solvent and other experimental conditions. 2D NMR techniques such as COSY and HMQC can be used to further confirm the assignments.

Experimental Workflow for Characterization

Caption: Workflow for the characterization of synthesized p-hydroxyatorvastatin lactone.

Conclusion: A Vital Tool for Drug Development

The synthesis and characterization of p-hydroxyatorvastatin lactone provide a crucial reference standard for a variety of applications in drug development. This includes pharmacokinetic studies, drug metabolism research, and the development of analytical methods for quantifying atorvastatin and its metabolites in biological matrices. A thorough understanding of the synthesis and a robust characterization of this key metabolite are essential for advancing our knowledge of atorvastatin's pharmacology and for ensuring the safety and efficacy of this widely used therapeutic agent.

References

-

Wienkers, L. C., & Rock, D. A. (2006). Lactonization is the critical first step in the disposition of the 3-hydroxy-3-methylglutaryl-CoA reductase inhibitor atorvastatin. Drug Metabolism and Disposition, 34(7), 1153-1159. [Link]

-

Wikipedia. (2024). Atorvastatin. [Link]

-

Kim, D. H., et al. (2021). Production of a Human Metabolite of Atorvastatin by Bacterial CYP102A1 Peroxygenase. International Journal of Molecular Sciences, 22(2), 698. [Link]

-

Estévez, V., et al. (2014). Concise synthesis of atorvastatin lactone under high-speed vibration milling conditions. Organic Chemistry Frontiers, 1(5), 535-538. [Link]

-

PharmGKB. (2022). Atorvastatin Pathway, Pharmacokinetics. [Link]

-

Matijašić, M., et al. (2008). DFT study on hydroxy acid–lactone interconversion of statins: the case of atorvastatin. Organic & Biomolecular Chemistry, 6(21), 3949-3956. [Link]

-

Morse, B. L., et al. (2019). In vitro conversion of atorvastatin acid to atorvastatin lactone in simulated gastric fluid. Journal of Pharmaceutical Sciences, 108(1), 743-749. [Link]

-

Riedmaier, S., et al. (2010). Statin Lactonization by Uridine 5′-Diphospho-glucuronosyltransferases (UGTs). Molecular Pharmaceutics, 7(5), 1643-1652. [Link]

-

Liptrott, N. J., et al. (2011). Effects of atorvastatin metabolites on induction of drug-metabolizing enzymes and membrane transporters through human pregnane X receptor. British Journal of Pharmacology, 162(5), 1199-1209. [Link]

-

Li, W., et al. (2005). Quantitative Determination of Atorvastatin and Para-hydroxy Atorvastatin in Human Plasma by LC—MS—MS. Journal of Chromatographic Science, 43(4), 204-208. [Link]

-

Sakac, M., et al. (2016). LC–MS/MS method for quantification of atorvastatin, o-hydroxyatorvastatin, p-hydroxyatorvastatin, and atorvastatin lactone in rat plasma. Acta Chromatographica, 28(3), 281-298. [Link]

-

Jemal, M., et al. (1999). Quantitation of the acid and lactone forms of atorvastatin and its biotransformation products in human serum by high-performance liquid chromatography with electrospray tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 13(11), 1003-1015. [Link]

-

ResearchGate. (2015). LC-MS/MS method for quantification of atorvastatin, o -hydroxyatorvastatin, p -hydroxyatorvastatin, and atorvastatin lactone in rat plasma. [Link]

-

Naveed, S., et al. (2019). Various analytical methods for analysis of atorvastatin: A review. International Journal of Pharmaceutical Sciences and Research, 10(6), 2567-2576. [Link]

-

Bullen, W. W., et al. (1999). Development and validation of a high-performance liquid chromatography tandem mass spectrometry assay for atorvastatin, ortho-hydroxy atorvastatin, and para-hydroxy atorvastatin in human, dog, and rat plasma. Journal of the American Society for Mass Spectrometry, 10(1), 55-66. [Link]

-

National Center for Biotechnology Information. (n.d.). Atorvastatin. PubChem Compound Database. [Link]

-

ResearchGate. (2008). DFT study on hydroxy acid-lactone interconversion of statins: The case of atorvastatin. [Link]

-

ResearchGate. (2012). Isolation and Structure Determination of Oxidative Degradation Products of Atorvastatin. [Link]

-

GSRS. (n.d.). P-HYDROXYATORVASTATIN LACTONE. [Link]

-

Ganaie, S. A., et al. (2013). Degradation of atorvastatin: (1R,2S,4S,5S)-4-(4-fluorophenyl)-2-hydroperoxy-4-hydroxy-2-isopropyl-N,5-diphenyl-3,6-dioxabicyclo[3.1.0]hexane-1-carboxamide. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 12), o1803–o1804. [Link]

-

Thavrani, K., et al. (2023). Analytical Techniques for Atorvastatin: Advances in Chromatography, Spectroscopy, and Hyphenated Methods. International Journal of Pharmaceutical Sciences and Research, 14(11), 5424-5437. [Link]

-

ResearchGate. (2019). Biocatalytic synthesis of atorvastatin intermediates. [Link]

- Google Patents. (2007).

-

ResearchGate. (2014). Concise synthesis of atorvastatin lactone under high-speed vibration milling conditions. [Link]

-

European Patent Office. (2005). EP1771455B1 - OXIDATIVE DEGRADATION PRODUCTS OF ATORVASTATIN CALCIUM. [Link]

-

PubMed. (2008). DFT study on hydroxy acid-lactone interconversion of statins: the case of atorvastatin. [Link]

-

Veeprho. (n.d.). Para-Hydroxy Atorvastatin-D5 Lactone. [Link]

-

Biomolecules & Therapeutics. (2010). An Efficient Method for the Large-Scale Synthesis of Atorvastatin Calcium. [Link]

-

Veeprho. (n.d.). para-Hydroxy Atorvastatin Lactone. [Link]

-

Drugfuture. (n.d.). P-HYDROXYATORVASTATIN LACTONE. [Link]

- Google Patents. (2005).

Sources

- 1. - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Atorvastatin - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. ClinPGx [clinpgx.org]

- 5. droracle.ai [droracle.ai]

- 6. mdpi.com [mdpi.com]

- 7. DFT study on hydroxy acid–lactone interconversion of statins: the case of atorvastatin - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. DFT study on hydroxy acid-lactone interconversion of statins: the case of atorvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Lactonization is the critical first step in the disposition of the 3-hydroxy-3-methylglutaryl-CoA reductase inhibitor atorvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. ijpsjournal.com [ijpsjournal.com]

- 12. Quantitation of the acid and lactone forms of atorvastatin and its biotransformation products in human serum by high-performance liquid chromatography with electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties and Structure of p-Hydroxyatorvastatin Lactone

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Hydroxyatorvastatin lactone is a significant metabolite of atorvastatin, a widely prescribed synthetic HMG-CoA reductase inhibitor used for the treatment of hypercholesterolemia.[1] As the inactive lactone form of p-hydroxyatorvastatin, this molecule plays a crucial role in the overall pharmacokinetic and metabolic profile of the parent drug. Understanding its chemical structure, properties, and stability is paramount for researchers in drug metabolism, pharmacokinetics, and analytical chemistry. This guide provides a comprehensive overview of p-hydroxyatorvastatin lactone, synthesizing technical data with practical insights relevant to its study and handling.

Chemical Structure and Identification

p-Hydroxyatorvastatin lactone is a complex heterocyclic molecule derived from the enzymatic modification and subsequent intramolecular cyclization of atorvastatin.

Nomenclature and Identifiers

-

Systematic IUPAC Name : 5-(4-fluorophenyl)-N-(4-hydroxyphenyl)-2-(1-methylethyl)-4-phenyl-1-[2-[(2R,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethyl]-1H-pyrrole-3-carboxamide[1]

-

Common Synonyms : para-hydroxy Atorvastatin lactone, 4-hydroxy Atorvastatin lactone[1]

-

CAS Number : 163217-70-7[1]

-

Molecular Formula : C₃₃H₃₃FN₂O₅[1]

-

Molecular Weight : 556.6 g/mol [1]

Structural Features

The core of the molecule is a substituted pyrrole ring, which is characteristic of atorvastatin and its metabolites. Key structural features include:

-

A para-hydroxylated phenyl group on the carboxamide moiety, which is the defining feature of this metabolite.

-

A lactone ring , which is a six-membered cyclic ester formed from the intramolecular condensation of the heptanoic acid side chain of the parent molecule. This ring contains two chiral centers with a defined stereochemistry.[1]

-

A fluorophenyl group and a phenyl group attached to the pyrrole core.

-

An isopropyl group also attached to the pyrrole ring.

Below is a diagram illustrating the chemical structure of p-Hydroxyatorvastatin lactone.

Caption: Chemical structure of p-Hydroxyatorvastatin lactone.

Physicochemical Properties

A summary of the known physicochemical properties of p-Hydroxyatorvastatin lactone is presented in the table below.

| Property | Value | Reference(s) |

| Physical State | Solid | [1] |

| Melting Point | 103-106 °C | [2] |

| Solubility | Soluble in DMSO, slightly soluble in Methanol | [1] |

| Calculated LogP | 4.6 | [3] |

Formation and Metabolism

p-Hydroxyatorvastatin lactone is not administered directly but is formed in the body following the administration of atorvastatin. Its formation is a multi-step process involving both enzymatic and chemical transformations.

Metabolic Pathway

-

Lactonization of Atorvastatin : Atorvastatin, which is administered as a calcium salt of the active hydroxy acid form, can undergo intramolecular cyclization to form atorvastatin lactone.[4][5]

-

CYP3A4-Mediated Hydroxylation : The primary enzyme responsible for the metabolism of atorvastatin and its lactone is Cytochrome P450 3A4 (CYP3A4).[1][6] Atorvastatin lactone is hydroxylated by CYP3A4 at the para-position of the N-phenyl group to yield p-hydroxyatorvastatin lactone.[1]

The diagram below illustrates the metabolic formation pathway of p-Hydroxyatorvastatin lactone from atorvastatin.

Caption: Metabolic pathway of p-Hydroxyatorvastatin lactone formation.

Chemical Stability and Degradation

The stability of p-Hydroxyatorvastatin lactone is a critical consideration for its analysis and handling. The lactone ring is susceptible to hydrolysis, which is significantly influenced by pH.

pH-Dependent Hydrolysis

The lactone form of statins, including p-hydroxyatorvastatin lactone, exists in a pH-dependent equilibrium with its corresponding open-chain hydroxy acid form.

-

Acidic Conditions (pH < 4.5) : The lactone form is more stable under acidic conditions. However, strong acidic conditions can lead to degradation.[7][8][9]

-

Neutral to Basic Conditions (pH > 6) : The equilibrium strongly favors the open-ring hydroxy acid form. The hydrolysis of the lactone occurs non-enzymatically at pH greater than 6.[4]

This pH-dependent interconversion is a crucial factor in designing analytical methods and understanding the molecule's behavior in biological systems.

Forced Degradation

Forced degradation studies of atorvastatin have shown that under acidic stress conditions, the formation of atorvastatin lactone is a primary degradation pathway.[10][11] It is plausible that p-hydroxyatorvastatin would exhibit similar behavior, with acidic conditions favoring the lactone form, while being susceptible to further degradation with prolonged exposure.

The logical relationship of pH and the lactone-acid equilibrium is depicted below.

Caption: Influence of pH on the lactone-hydroxy acid equilibrium.

Spectroscopic and Analytical Characterization

Detailed spectroscopic data for p-hydroxyatorvastatin lactone is not widely available in the public domain. However, its characterization is typically achieved through a combination of chromatographic and mass spectrometric techniques, often in conjunction with the analysis of the parent drug and other metabolites.

Mass Spectrometry (MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most common and sensitive method for the quantification of p-hydroxyatorvastatin lactone in biological matrices.[12]

-

Ionization : Positive ion electrospray ionization (ESI+) is typically used.

-

Precursor and Product Ions : The exact m/z values for precursor and product ions will depend on the instrument and conditions, but they are specific to the molecule's mass and fragmentation pattern.

Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy

-

¹H NMR : Expected signals would include aromatic protons from the three phenyl rings, signals for the isopropyl group, and characteristic signals for the protons on the lactone ring.

-

¹³C NMR : The spectrum would show a large number of signals corresponding to the 33 carbon atoms, including signals for the carbonyl carbons of the amide and lactone, and aromatic carbons.

-

IR Spectroscopy : Key vibrational bands would be expected for the O-H stretch of the hydroxyl group, N-H stretch of the amide, C=O stretching of the amide and lactone, and aromatic C-H and C=C stretching.

Experimental Protocols

The following is a generalized workflow for the analysis of p-hydroxyatorvastatin lactone in a research setting, based on published methodologies for atorvastatin and its metabolites.

Workflow for LC-MS/MS Analysis

Caption: General workflow for LC-MS/MS analysis of p-Hydroxyatorvastatin lactone.

Step-by-Step Methodology: LC-MS/MS Quantification

-

Sample Preparation (Solid-Phase Extraction)

-

To 500 µL of plasma, add an internal standard.

-

Vortex and load onto a pre-conditioned C18 SPE cartridge.

-

Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water).

-

Elute the analytes with a stronger organic solvent (e.g., methanol or acetonitrile).

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

-

Chromatographic Conditions

-

Column : A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

-

Mobile Phase A : Water with 0.1% formic acid.

-

Mobile Phase B : Acetonitrile with 0.1% formic acid.

-

Gradient Elution : A linear gradient from a low to high percentage of mobile phase B.

-

Flow Rate : 0.3-0.5 mL/min.

-

Column Temperature : 40 °C.

-

-

Mass Spectrometric Conditions

-

Ion Source : Electrospray Ionization (ESI), positive mode.

-

Scan Type : Multiple Reaction Monitoring (MRM).

-

MRM Transitions : Specific precursor to product ion transitions for p-hydroxyatorvastatin lactone and the internal standard would need to be optimized.

-

Synthesis

Conclusion

p-Hydroxyatorvastatin lactone is a key metabolite in the disposition of atorvastatin. Its chemical structure, characterized by the presence of a lactone ring and a hydroxylated phenyl group, dictates its physicochemical properties and stability. The pH-dependent equilibrium between the lactone and its open-chain hydroxy acid form is a critical aspect of its chemistry. While detailed spectroscopic and synthetic data remain limited in the public domain, established analytical techniques, particularly LC-MS/MS, provide robust methods for its quantification and study in biological systems. A thorough understanding of this molecule is essential for a complete picture of atorvastatin's pharmacology and for the development of comprehensive bioanalytical methods.

References

- Hoffmann, M., & Nowosielski, M. (2008). DFT study on hydroxy acid–lactone interconversion of statins: the case of atorvastatin. Organic & Biomolecular Chemistry, 6(19), 3538-3545.

- Grimm, S. W., Einolf, H. J., Hall, S. D., He, K., & Lame, M. E. (2006). The conduct of in vitro studies to address time-dependent inhibition of drug-metabolizing enzymes: a perspective of the pharmaceutical research and manufacturers of America. Drug Metabolism and Disposition, 34(8), 1349-1373.

- Abo Horan, I., Loftsson, T., & Sigurdsson, H. H. (2025). The Chemical Stability Characterization and Kinetics of Statins in Aqueous Cyclodextrin Ocular Preparations: A Formulation Perspective. Pharmaceutics, 17(7), 896.

- Hoffmann, M., & Nowosielski, M. (2008). DFT study on hydroxy acid-lactone interconversion of statins: The case of atorvastatin.

- Estep, K. J., et al. (2014). Degradation Kinetics of Atorvastatin under Stress Conditions and Chemical Analysis by HPLC. Molecules, 19(9), 13486-13501.

- MicroSolv Technology Corporation. (n.d.).

- Al-Hayali, L., et al. (2021). Current Evidence, Challenges, and Opportunities of Physiologically Based Pharmacokinetic Models of Atorvastatin for Decision Making. Pharmaceutics, 13(5), 705.

- ChemicalBook. (2023).

- Singh, S., et al. (2013). Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products.

- PubChem. (n.d.). Atorvastatin.

- Gigovska, M. H., et al. (2018). Optimization of a forced degradation study of atorvastatin employing an experimental design approach. Macedonian Journal of Chemistry and Chemical Engineering, 37(2), 195-206.

- Estevez, V., et al. (2014). Concise synthesis of atorvastatin lactone under high-speed vibration milling conditions. Organic & Biomolecular Chemistry, 12(45), 9038-9044.

- Cayman Chemical. (n.d.).

- MedchemExpress. (n.d.).

- Russo, A., et al. (2023).

- PubChem. (n.d.). p-Hydroxyatorvastatin.

- Google Patents. (n.d.).

- An, S. Y., & Kim, D. D. (2008). An Efficient Method for the Large-Scale Synthesis of Atorvastatin Calcium. Biomolecules & Therapeutics, 16(2), 111-115.

- Veeprho. (n.d.).

- Kim, D., et al. (2021). Production of a Human Metabolite of Atorvastatin by Bacterial CYP102A1 Peroxygenase. International Journal of Molecular Sciences, 22(2), 773.

- Beloglazkina, E. K., et al. (2021). Design and synthesis of atorvastatin derivatives with enhanced water solubility, hepatoselectivity and stability. RSC Medicinal Chemistry, 12(10), 1738-1748.

- Cayman Chemical. (n.d.).

- Krauß, J., et al. (2019). Characterization of two new degradation products of atorvastatin calcium formed upon treatment with strong acids. Beilstein Journal of Organic Chemistry, 15, 2085-2091.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. tandfonline.com [tandfonline.com]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. caymanchem.com [caymanchem.com]

- 7. Concepts in development of fast, simple, stability indicating HPLC method for analysis of atorvastatin related compounds in tablets - MedCrave online [medcraveonline.com]

- 8. Stability Indicating RP-HPLC Estimation of Atorvastatin Calcium and Amlodipine Besylate in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mtc-usa.com [mtc-usa.com]

- 11. mdpi.com [mdpi.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. biomolther.org [biomolther.org]

- 14. beilstein-journals.org [beilstein-journals.org]

- 15. researchgate.net [researchgate.net]

- 16. US6867306B2 - Process for the synthesis of atorvastatin form v and phenylboronates as intermediate compounds - Google Patents [patents.google.com]

- 17. mdpi.com [mdpi.com]

The Unseen Player: A Technical Guide to p-Hydroxyatorvastatin Lactone in Atorvastatin Metabolism

This guide provides an in-depth exploration of para-hydroxyatorvastatin lactone (p-OH-AVL), a significant, yet often overlooked, metabolite of atorvastatin. Designed for researchers, scientists, and drug development professionals, this document moves beyond a surface-level overview to deliver a detailed understanding of the formation, chemical behavior, and analytical considerations of this crucial metabolic product. We will delve into the causality behind its formation, its pharmacokinetic implications, and the robust methodologies required for its accurate quantification.

Introduction: Beyond the Parent Compound

Atorvastatin, a leading HMG-CoA reductase inhibitor, is widely prescribed to manage hypercholesterolemia.[1][2] Its therapeutic efficacy is not solely dependent on the parent drug but also on its metabolic fate. The biotransformation of atorvastatin is a complex process involving multiple enzymatic pathways, leading to the formation of both active and inactive metabolites.[3][4] Among these, the hydroxylated and subsequently lactonized derivatives play a pivotal role in the overall disposition and potential for drug-drug interactions. This guide will specifically focus on p-hydroxyatorvastatin lactone, elucidating its significance in the broader context of atorvastatin's pharmacology.

The Metabolic Journey: Formation of p-Hydroxyatorvastatin Lactone

The generation of p-hydroxyatorvastatin lactone is a multi-step process primarily occurring in the liver. Understanding this pathway is critical for predicting drug clearance and potential metabolic bottlenecks.

The Precursor: Atorvastatin Lactone

The initial and critical step in the major metabolic cascade of atorvastatin is its conversion to atorvastatin lactone (AVL).[5] This process, known as lactonization, can occur through several mechanisms, including pH-dependent intramolecular cyclization and enzymatic catalysis.[6][7] While atorvastatin is administered in its active hydroxy acid form, it undergoes significant conversion to the lactone form.[8] This lactonization is a key determinant of atorvastatin's subsequent metabolism.[5] In vitro studies have shown that atorvastatin lactone has a significantly higher affinity for the metabolizing enzyme CYP3A4 compared to its parent acid form.[5]

The Key Player: Cytochrome P450 3A4 (CYP3A4)

The primary enzyme responsible for the hydroxylation of atorvastatin and its lactone is CYP3A4, with a minor contribution from CYP3A5.[9][10][11] Atorvastatin lactone is a preferred substrate for CYP3A4, leading to the formation of ortho-hydroxyatorvastatin lactone (o-OH-AVL) and para-hydroxyatorvastatin lactone (p-OH-AVL).[5][12] The intrinsic clearance for the formation of the para-hydroxy metabolite from atorvastatin lactone is substantially higher than from atorvastatin acid, highlighting the metabolic significance of the lactone pathway.[5]

The following diagram illustrates the core metabolic pathway leading to the formation of p-hydroxyatorvastatin lactone.

Caption: Metabolic pathway of atorvastatin to p-hydroxyatorvastatin lactone.

Chemical Characteristics and Interconversion

p-Hydroxyatorvastatin lactone exists in a dynamic equilibrium with its corresponding hydroxy acid form, p-hydroxyatorvastatin. This interconversion is pH-dependent, with acidic conditions favoring the lactone form and neutral to basic conditions promoting hydrolysis to the open-chain acid.[6][13] This chemical instability has significant implications for bioanalytical method development and the interpretation of pharmacokinetic data. In human serum at room temperature, lactone compounds of atorvastatin metabolites have been shown to hydrolyze rapidly to their respective acid forms.[14]

Pharmacokinetics and Pharmacodynamics: An Evolving Picture

While the primary active metabolites of atorvastatin are considered to be ortho- and para-hydroxyatorvastatin in their acid forms, the lactone metabolites are not merely inactive bystanders.[3] Atorvastatin lactone itself exhibits inhibitory activity against HMG-CoA reductase. Although often referred to as "inactive," this is a simplification, as the lactones serve as a circulating reservoir that can be converted back to the active acid forms.

The pharmacokinetic profile of p-hydroxyatorvastatin lactone is complex and intertwined with that of the parent drug and other metabolites. Its formation via the high-affinity substrate, atorvastatin lactone, suggests a rapid and efficient metabolic route.[5] The plasma exposure of atorvastatin's lactone metabolites can be equal to or greater than their corresponding acid forms.[8]

| Parameter | Atorvastatin Acid | Atorvastatin Lactone | p-Hydroxyatorvastatin Lactone |

| Primary Formation | - | Lactonization of Atorvastatin Acid | CYP3A4/5 metabolism of Atorvastatin Lactone |

| CYP3A4 Affinity | Lower | Higher | N/A (product) |

| Pharmacological Activity | Active HMG-CoA Reductase Inhibitor | Active HMG-CoA Reductase Inhibitor | Considered inactive, but can hydrolyze to active acid |

| Plasma Stability | Stable | Unstable (hydrolyzes to acid) | Unstable (hydrolyzes to acid) |

Analytical Quantification: A Robust LC-MS/MS Approach

Accurate quantification of p-hydroxyatorvastatin lactone is essential for comprehensive pharmacokinetic and drug metabolism studies. Due to the low plasma concentrations and the need to differentiate between the lactone and acid forms, a highly sensitive and selective method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) is required.[14][15][16]

Rationale for Method Selection

LC-MS/MS offers unparalleled sensitivity and specificity, allowing for the simultaneous measurement of atorvastatin and its various metabolites, including p-hydroxyatorvastatin lactone, from a single plasma sample.[15][16] The use of stable isotope-labeled internal standards is crucial to correct for matrix effects and variations in extraction efficiency and instrument response.

The following diagram outlines a typical workflow for the bioanalysis of p-hydroxyatorvastatin lactone.

Caption: Bioanalytical workflow for p-hydroxyatorvastatin lactone quantification.

Step-by-Step Experimental Protocol

This protocol is a composite based on established and validated methods for the quantification of atorvastatin and its metabolites.[15][16][17]

1. Sample Preparation:

-

Objective: To isolate the analytes from the plasma matrix and minimize interference.

-

Procedure:

-

Thaw plasma samples on ice to minimize the hydrolysis of lactones.

-

To 100 µL of plasma, add 10 µL of an internal standard working solution (e.g., deuterated analogs of the analytes in methanol).

-

Vortex briefly to mix.

-

Perform liquid-liquid extraction by adding 500 µL of ethyl acetate.

-

Vortex for 5 minutes, followed by centrifugation at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

2. Chromatographic Separation:

-

Objective: To separate p-hydroxyatorvastatin lactone from other metabolites and endogenous plasma components.

-

Instrumentation: An ultra-high-performance liquid chromatography (UPLC) system.

-

Column: A reverse-phase C18 column (e.g., Acquity UPLC HSS T3, 1.8 µm, 2.1 x 100 mm).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

-

Flow Rate: 0.4 mL/min.

-

Gradient Program: A typical gradient would start with a high aqueous composition and ramp up to a high organic composition to elute the analytes.

3. Mass Spectrometric Detection:

-

Objective: To detect and quantify the analytes with high specificity and sensitivity.

-

Instrumentation: A triple quadrupole mass spectrometer.

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Selected Reaction Monitoring (SRM).

| Analyte | Q1 (m/z) | Q3 (m/z) |

| p-Hydroxyatorvastatin Lactone | 557.3 | 448.3 |

| Atorvastatin | 559.4 | 440.1 |

| Atorvastatin Lactone | 541.3 | 448.3 |

| o-Hydroxyatorvastatin | 575.4 | 466.2 |

| o-Hydroxyatorvastatin Lactone | 557.3 | 448.3 |

| p-Hydroxyatorvastatin | 575.5 | 440.5 |

| Note: Specific SRM transitions should be optimized for the instrument in use.[16] |

4. Method Validation:

-

Objective: To ensure the reliability and accuracy of the analytical method.

-

Parameters: The method must be validated for linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability according to regulatory guidelines (e.g., FDA, EMA).

Conclusion and Future Directions

p-Hydroxyatorvastatin lactone is a metabolically significant product of atorvastatin biotransformation. Its formation is intrinsically linked to the lactonization of the parent drug, a critical step that enhances its affinity for CYP3A4-mediated metabolism. While often considered an inactive metabolite, its role as a potential reservoir for the active acid form and its substantial presence in circulation warrant careful consideration in drug development and clinical pharmacology.

Future research should focus on further elucidating the potential for p-hydroxyatorvastatin lactone and other lactone metabolites to contribute to the pleiotropic effects of atorvastatin or to unique drug-drug interactions. A deeper understanding of the interplay between the acid and lactone forms will undoubtedly lead to a more complete picture of atorvastatin's disposition and clinical effects. The robust analytical methodologies outlined in this guide provide the necessary tools to pursue these important lines of inquiry.

References

-

Jacobsen, W., Kuhn, B., Soldner, A., Kirchner, G., Sewing, K. F., Kollman, P. A., Benet, L. Z., & Christians, U. (2000). Lactonization is the critical first step in the disposition of the 3-hydroxy-3-methylglutaryl-CoA reductase inhibitor atorvastatin. Drug Metabolism and Disposition, 28(11), 1369-1378. [Link]

-

Grabarkiewicz, T., Grobelny, P., Hoffmann, M., & Mielcarek, J. (2008). DFT study on hydroxy acid–lactone interconversion of statins: the case of atorvastatin. Organic & Biomolecular Chemistry, 6(16), 2953-2959. [Link]

-

Park, J. E., Kim, K. B., Bae, S. K., & Lee, M. G. (2008). Contribution of cytochrome P450 3A4 and 3A5 to the metabolism of atorvastatin. Xenobiotica, 38(9), 1239-1250. [Link]

-

Burt, H. M., Salphati, L., & Benet, L. Z. (2018). Physiologically‐Based Pharmacokinetic Modeling of Atorvastatin Incorporating Delayed Gastric Emptying and Acid‐to‐Lactone Conversion. CPT: Pharmacometrics & Systems Pharmacology, 7(12), 793-802. [Link]

-

Dr.Oracle. (2025). How is atorvastatin (Lipitor) metabolized in the liver?. Dr.Oracle. [Link]

-

News-Medical.Net. (2019). Atorvastatin Uses, Interactions & Side Effects. News-Medical.Net. [Link]

-

Park, J. E., Kim, K. B., Bae, S. K., & Lee, M. G. (2008). Contribution of cytochrome P450 3A4 and 3A5 to the metabolism of atorvastatin. ResearchGate. [Link]

-

Park, J. E., Kim, K. B., Bae, S. K., & Lee, M. G. (2008). Contribution of cytochrome P450 3A4 and 3A5 to the metabolism of atorvastatin. PubMed. [Link]

-

Grabarkiewicz, T., Grobelny, P., Hoffmann, M., & Mielcarek, J. (2008). DFT study on hydroxy acid–lactone interconversion of statins: the case of atorvastatin†. RSC Publishing. [Link]

-

Fux, R., Morike, K., & Gleiter, C. H. (2004). Effects of atorvastatin metabolites on induction of drug-metabolizing enzymes and membrane transporters through human pregnane X receptor. British Journal of Pharmacology, 143(3), 349-358. [Link]

-

ResearchGate. (n.d.). Metabolic pathway of atorvastatin in human liver microsomes. ResearchGate. [Link]

-

ResearchGate. (n.d.). Lactonization Is the Critical First Step in the Disposition of the 3-Hydroxy-3-Methylglutaryl-Coa Reductase Inhibitor Atorvastatin | Request PDF. ResearchGate. [Link]

-

YouTube. (2025). Pharmacology of Atorvastatin (Lipitor) ; Mechanism of action, Pharmacokinetics, Uses, Effects. YouTube. [Link]

-

ResearchGate. (n.d.). Atorvastatin pathway. Atorvastatin and atorvastatin lactone undergo CYP3A4-mediated biotransformation to form their respective 2-hydroxy metabolites. ResearchGate. [Link]

-

Al-Koussi, M., El-Sherbeny, M. A., & Al-Dosari, M. S. (2021). Atorvastatin population pharmacokinetics in a real-life setting: Influence of genetic polymorphisms and association with clinical response. Clinical and Translational Science, 14(6), 2378-2390. [Link]

-

PharmGKB. (n.d.). Atorvastatin Pathway, Pharmacokinetics. ClinPGx. [Link]

-

Sakac, M., Vujcic, Z., Markovic, B., & Vasiljevic, D. (2016). LC-MS/MS method for quantification of atorvastatin, o-hydroxyatorvastatin, p-hydroxyatorvastatin, and atorvastatin lactone in rat plasma. Acta Chromatographica, 28(3), 281-298. [Link]

-

Singh, S., & Kumar, P. (2019). Various analytical methods for analysis of atorvastatin: A review. International Journal of Pharmaceutical Sciences and Research, 10(6), 2635-2644. [Link]

-

Jemal, M., Ouyang, Z., Chen, B. C., & Teitz, D. (1999). Quantitation of the acid and lactone forms of atorvastatin and its biotransformation products in human serum by high-performance liquid chromatography with electrospray tandem mass spectrometry. Rapid communications in mass spectrometry, 13(11), 1003-1015. [Link]

-

Li, Y., Liu, Y., Zhang, Y., Li, X., & Zhong, S. (2015). Simultaneous determination of atorvastatin and its metabolites in human plasma by UPLC-MS/MS. Analytical Methods, 7(18), 7626-7633. [Link]

-

Sakac, M., Vujcic, Z., Markovic, B., & Vasiljevic, D. (2016). LC—MS/MS method for quantification of atorvastatin, o-hydroxyatorvastatin, p-hydroxyatorvastatin, and atorvastatin lactone in rat plasma. Semantic Scholar. [Link]

-

Zhang, T., Chen, C., & Zhu, L. (2015). Physiologically based pharmacokinetic modeling of disposition and drug-drug interactions for atorvastatin and its metabolites. European Journal of Pharmaceutical Sciences, 77, 239-250. [Link]

-

Gonzalez-Alvarez, I., Bermejo, M., & Gonzalez-Alvarez, M. (2021). Current Evidence, Challenges, and Opportunities of Physiologically Based Pharmacokinetic Models of Atorvastatin for Decision Making. Pharmaceutics, 13(5), 709. [Link]

-

ClinPGx. (n.d.). A physiologically based pharmacokinetic model for open acid and lactone forms of atorvastatin and metabolites to assess the drug-gene interaction with SLCO1B1 polymorphisms. ClinPGx. [Link]

-

Lennernäs, H. (2003). Clinical Pharmacokinetics of Atorvastatin. Clinical Pharmacokinetics, 42(13), 1141-1160. [Link]

-

ResearchGate. (n.d.). General mechanism for the d-lactonisation of hydroxy acids. R represents the remainder of the molecule. ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). p-Hydroxyatorvastatin. PubChem. [Link]

Sources

- 1. news-medical.net [news-medical.net]

- 2. ClinPGx [clinpgx.org]

- 3. droracle.ai [droracle.ai]

- 4. Atorvastatin population pharmacokinetics in a real‐life setting: Influence of genetic polymorphisms and association with clinical response - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lactonization is the critical first step in the disposition of the 3-hydroxy-3-methylglutaryl-CoA reductase inhibitor atorvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. DFT study on hydroxy acid–lactone interconversion of statins: the case of atorvastatin - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Physiologically‐Based Pharmacokinetic Modeling of Atorvastatin Incorporating Delayed Gastric Emptying and Acid‐to‐Lactone Conversion - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. Contribution of cytochrome P450 3A4 and 3A5 to the metabolism of atorvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. caymanchem.com [caymanchem.com]

- 13. DFT study on hydroxy acid–lactone interconversion of statins: the case of atorvastatin - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. Quantitation of the acid and lactone forms of atorvastatin and its biotransformation products in human serum by high-performance liquid chromatography with electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Simultaneous determination of atorvastatin and its metabolites in human plasma by UPLC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 17. [PDF] LC—MS/MS method for quantification of atorvastatin, o-hydroxyatorvastatin, p-hydroxyatorvastatin, and atorvastatin lactone in rat plasma | Semantic Scholar [semanticscholar.org]

Methodological & Application

Application Note: A Robust HPLC-UV Method for the Quantitative Analysis of p-Hydroxyatorvastatin Lactone

As a Senior Application Scientist, this guide provides a detailed HPLC-UV method for the analysis of p-Hydroxyatorvastatin lactone, a critical metabolite of Atorvastatin. The content is structured to offer not just a protocol, but a comprehensive understanding of the scientific principles and experimental choices that ensure a robust and reliable analytical method.

Introduction and Scientific Rationale

Atorvastatin is a leading synthetic lipid-lowering agent, belonging to the statin class of drugs, which are pivotal in managing hyperlipidemia and reducing cardiovascular risk.[1][2] Its therapeutic action stems from the inhibition of HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway.[1][2] Upon administration, Atorvastatin is extensively metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme into its primary active metabolites, ortho- and para-hydroxyatorvastatin.[3][4][5] These metabolites are equipotent to the parent drug and contribute significantly to the overall HMG-CoA reductase inhibitory activity.[6]

A crucial aspect of Atorvastatin's chemistry is the pH-dependent equilibrium between the active hydroxy acid form and its corresponding inactive lactone form.[6][7] p-Hydroxyatorvastatin can undergo intramolecular cyclization to form p-Hydroxyatorvastatin lactone.[8] The accurate quantification of this lactone is vital in pharmaceutical development and quality control for several reasons:

-

Metabolic Profiling: Understanding the extent of lactonization is essential for comprehensive pharmacokinetic and drug metabolism studies.

-

Impurity Analysis: The lactone can be considered a related substance or impurity in the active pharmaceutical ingredient (API) and final drug product.

-

Stability Studies: The interconversion kinetics are critical for defining storage conditions and shelf-life.[7]

This application note details a robust, selective, and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection for the determination of p-Hydroxyatorvastatin lactone.

The Science Behind the Method: Causality in Experimental Design

The development of a reliable analytical method is grounded in the physicochemical properties of the analyte and the principles of chromatography.

-

Analyte Characteristics: p-Hydroxyatorvastatin lactone is a relatively non-polar, neutral molecule, making it an ideal candidate for separation by RP-HPLC. Its structure contains chromophores, specifically aromatic rings, which allow for sensitive detection using UV spectrophotometry.[3]

-

Principle of Separation: Reversed-Phase Chromatography: RP-HPLC is the technique of choice. A non-polar stationary phase (typically a C18 column) is used with a polar mobile phase. The lactone, being less polar than its corresponding acid form, will interact more strongly with the stationary phase and thus have a longer retention time under typical RP-HPLC conditions.

-

Controlling Lactone Stability: The Critical Role of pH: The equilibrium between the lactone and its open-acid form is highly pH-dependent.[7] Acidic conditions favor the lactone structure, while neutral to basic conditions promote hydrolysis to the hydroxy acid.[9] Therefore, to accurately quantify the lactone and prevent its conversion during analysis, the pH of the diluent and mobile phase must be controlled. An acidic pH (typically between 3.0 and 4.5) is employed to stabilize the lactone form throughout the analytical procedure.[4][10]

-

Mobile Phase Composition: A combination of an aqueous buffer and an organic modifier (like acetonitrile or methanol) is used. The organic modifier is the "strong" solvent that elutes the analyte from the column. Its concentration is optimized to achieve a suitable retention time and separation from other related compounds. The aqueous buffer maintains a consistent pH to ensure reproducible retention times and peak shapes.

-

Wavelength Selection for UV Detection: The selection of an appropriate detection wavelength is paramount for sensitivity. The UV spectrum of Atorvastatin and its metabolites shows significant absorbance in the range of 245-248 nm.[4][11][12] This wavelength provides a strong signal for the analyte, ensuring a low limit of detection.

Visualizing the Core Principles

The following diagrams illustrate the key chemical equilibrium and the overall analytical process.

Caption: pH-dependent equilibrium between the acid and lactone forms.

Caption: General workflow for HPLC-UV analysis of p-Hydroxyatorvastatin Lactone.

Detailed Experimental Protocol

This protocol provides a starting point for analysis. Method optimization may be required depending on the specific sample matrix and available instrumentation.

4.1. Reagents, Standards, and Materials

-

p-Hydroxyatorvastatin Lactone Reference Standard

-

Acetonitrile (HPLC Grade)

-

Methanol (HPLC Grade)

-

Potassium Dihydrogen Phosphate or Ammonium Acetate (Analytical Grade)

-

Orthophosphoric Acid or Glacial Acetic Acid (Analytical Grade)

-

Water (HPLC Grade or Ultrapure)

-

0.45 µm Membrane Filters

4.2. Instrumentation and Chromatographic Conditions

| Parameter | Recommended Condition | Causality/Justification |

| HPLC System | Agilent 1260, Shimadzu LC-20A, or equivalent with UV/PDA detector | Standard system for routine pharmaceutical analysis. |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Luna, Hypersil BDS) | Industry-standard stationary phase providing good retention and resolution for this class of compounds.[11][12] |

| Mobile Phase | Acetonitrile:Methanol:Buffer (e.g., 25:25:50, v/v/v). Buffer: 20mM Potassium Dihydrogen Phosphate, pH adjusted to 4.0 with Phosphoric Acid. | The organic solvent ratio is optimized for elution strength. The acidic buffer ensures the stability of the lactone form and provides symmetrical peak shapes.[10][12] |

| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column, providing a balance between analysis time and separation efficiency.[11] |

| Column Temp. | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |

| Detection | UV at 248 nm | Wavelength of high absorbance for Atorvastatin and its metabolites, maximizing sensitivity.[4][12] |

| Injection Vol. | 10 µL | A standard volume; can be adjusted based on concentration and sensitivity needs. |

| Run Time | ~15 minutes | Sufficient to elute the analyte and any other related impurities. |

4.3. Preparation of Solutions

-

Buffer Preparation (pH 4.0): Dissolve the appropriate amount of potassium dihydrogen phosphate in HPLC grade water to make a 20mM solution. Adjust the pH to 4.0 using diluted orthophosphoric acid. Filter through a 0.45 µm membrane filter.

-

Mobile Phase Preparation: Mix Acetonitrile, Methanol, and the prepared buffer in the specified ratio. Degas the solution before use.

-

Diluent: A mixture of Acetonitrile and water (e.g., 50:50 v/v) is commonly used.

-

Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of p-Hydroxyatorvastatin Lactone reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

-

Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards across the desired concentration range (e.g., 0.1 µg/mL to 10 µg/mL).

4.4. Sample Preparation

-

Accurately weigh a portion of the sample (e.g., powdered tablets or API) into a volumetric flask.

-

Add diluent to about 70% of the flask volume and sonicate for 15 minutes to ensure complete dissolution.

-

Allow the solution to cool to room temperature and dilute to the final volume with the diluent.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

4.5. Analysis Procedure

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Perform several blank injections (diluent) to ensure the system is clean.

-

Inject the standard solutions in sequence to establish the calibration curve.

-

Inject the prepared sample solutions.

-

Bracket the sample injections with check standards to verify system stability.

Method Validation Parameters (ICH Q2(R1) Guidelines)

A validated method ensures trustworthiness and reliability. The following parameters must be assessed.[10][11]

| Validation Parameter | Typical Acceptance Criteria | Purpose |

| Specificity | No interference from blank, placebo, or other related impurities at the analyte's retention time. | Confirms the method is selective for the analyte of interest. |

| Linearity | Correlation coefficient (r²) > 0.999 | Demonstrates a direct proportional relationship between concentration and detector response.[11][12] |

| Range | e.g., 0.1 µg/mL to 10 µg/mL | The concentration interval over which the method is precise, accurate, and linear. |

| Accuracy | 98.0% - 102.0% recovery | Measures the closeness of the experimental value to the true value. |

| Precision (%RSD) | Repeatability (Intra-day): ≤ 2.0% Intermediate (Inter-day): ≤ 2.0% | Measures the degree of scatter between a series of measurements.[12] |

| LOD | Signal-to-Noise ratio of 3:1 | The lowest concentration of analyte that can be reliably detected.[13] |

| LOQ | Signal-to-Noise ratio of 10:1 | The lowest concentration of analyte that can be quantified with acceptable accuracy and precision.[13] |

| Robustness | %RSD ≤ 2.0% after small, deliberate changes in method parameters (e.g., pH ±0.2, Flow Rate ±10%). | Demonstrates the method's reliability during normal use. |

Conclusion

This application note provides a comprehensive and scientifically grounded HPLC-UV method for the quantitative analysis of p-Hydroxyatorvastatin lactone. By carefully controlling chromatographic parameters, particularly the pH of the mobile phase, this method offers the specificity, accuracy, and robustness required for routine quality control, stability testing, and metabolic research in the pharmaceutical industry. Adherence to the detailed protocol and validation guidelines will ensure the generation of trustworthy and reproducible data.

References

- Vertex AI Search. (2024).

- Benchchem. (n.d.).

- VALIDATION OF HPLC METHOD FOR DETERMINATION OF ATORVASTATIN IN TABLETS AND IDENTIFY DIKETONE IMPURITY BY LC-MASS. (n.d.).

- MDPI. (n.d.).

- Development and validation of HPLC-UV based bioanalytical method for the quantification of atorvastatin in rat plasma. (2020). World Journal of Advanced Research and Reviews.

- PubMed. (2024). A Comprehensive RP-HPLC Method for Accurate Atorvastatin Impurity Analysis in Pharmaceuticals Using an Accuracy Profile Approach.

- MDPI. (n.d.).

- An Improved HPLC Method with the Aid of a Chemometric Protocol: Simultaneous Determination of Atorvastatin and Its Metabolites in Plasma. (n.d.).

- Alam, S., et al. (2018). HPLC Method Development and Validation of Atorvastatin Calcium in Bulk and Tablet Dossage Form. SciSpace.

- ResearchGate. (n.d.). Simultaneous Determination of Atorvastatin and Its Metabolites in Human Plasma by UPLC-MS/MS.

- RP-HPLC method development and validation for hyperlipidemic agent Atorvastatin in pharmaceutical dosage form. (n.d.). Research Journal of Pharmacy and Technology.

- ResearchGate. (2013). (PDF)

- ResearchGate. (n.d.). “Development and validation of high-performance liquid chromatographic-ultraviolet (HPLC-UV)

- MDPI. (2021).

- PubMed. (n.d.). Quantitation of the acid and lactone forms of atorvastatin and its biotransformation products in human serum by high-performance liquid chromatography with electrospray tandem mass spectrometry.

- Cayman Chemical. (n.d.).

- ResearchGate. (n.d.).

- MedchemExpress.com. (n.d.).

- Development and Validation of HPLC Method for the Quantification of Atorvastatin in Pharmaceutical Dosage Forms and Biological Fluid. (2021). Mediterranean Journal of Chemistry.

- gsrs. (n.d.).

- MDPI. (n.d.).

- PubChem - NIH. (n.d.).

- Analytical Techniques for Monitoring Atorvastatin in Pharmaceuticals: A Detailed Review. (n.d.).

- Various analytical methods for analysis of atorvast

- Academic Journals. (2012). Title Page.

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. jddtonline.info [jddtonline.info]

- 3. mdpi.com [mdpi.com]

- 4. wjarr.com [wjarr.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. The Chemical Stability Characterization and Kinetics of Statins in Aqueous Cyclodextrin Ocular Preparations: A Formulation Perspective [mdpi.com]

- 8. caymanchem.com [caymanchem.com]

- 9. Quantitation of the acid and lactone forms of atorvastatin and its biotransformation products in human serum by high-performance liquid chromatography with electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. RP-HPLC method for atorvastatin in pharmaceuticals: development and validation. [wisdomlib.org]

- 12. sphinxsai.com [sphinxsai.com]

- 13. scispace.com [scispace.com]

Quantitative Analysis of p-Hydroxyatorvastatin Lactone in Human Plasma by LC-MS/MS

Application Note & Protocol

Introduction

Atorvastatin, a widely prescribed HMG-CoA reductase inhibitor, undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 (CYP) 3A4 enzyme.[1][2][3] This process generates two major active metabolites, ortho-hydroxyatorvastatin and para-hydroxyatorvastatin, which contribute significantly to the drug's lipid-lowering efficacy.[2][3] These active acid forms can undergo lactonization to form their corresponding inactive lactone metabolites.[2][4] The para-hydroxyatorvastatin lactone is one such key metabolite.

Monitoring the plasma concentrations of atorvastatin and its metabolites, including p-hydroxyatorvastatin lactone, is crucial for pharmacokinetic studies, understanding drug-drug interactions, and optimizing therapeutic outcomes.[5] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique for this purpose due to its high sensitivity, specificity, and throughput.[6][7]

This application note provides a detailed protocol for the sensitive and robust quantification of p-hydroxyatorvastatin lactone in human plasma using LC-MS/MS. The methodology described herein is grounded in established bioanalytical principles and adheres to regulatory guidelines for method validation.

Scientific Principles

The quantification of p-hydroxyatorvastatin lactone in a complex biological matrix like plasma presents several analytical challenges, primarily related to the low concentrations of the analyte and the potential for matrix effects.[8][9] Matrix effects, caused by co-eluting endogenous components of plasma such as phospholipids, can lead to ionization suppression or enhancement in the mass spectrometer, thereby compromising the accuracy and reproducibility of the results.[8][10][11]

To address these challenges, this protocol employs a robust sample preparation strategy to effectively remove interfering substances.[12][13] The use of a stable isotope-labeled internal standard (IS) is critical to compensate for any variability during sample processing and instrumental analysis.[8] The principles of reversed-phase liquid chromatography are utilized for the separation of the analyte from other matrix components, followed by highly selective and sensitive detection using tandem mass spectrometry in the multiple reaction monitoring (MRM) mode.

Materials and Reagents

| Material/Reagent | Grade | Supplier |

| p-Hydroxyatorvastatin lactone | Reference Standard (≥98% purity) | Cayman Chemical or equivalent |

| p-Hydroxyatorvastatin lactone-d5 | Internal Standard (≥98% purity) | Toronto Research Chemicals or equivalent |

| Acetonitrile | HPLC or LC-MS grade | Fisher Scientific or equivalent |

| Methanol | HPLC or LC-MS grade | Fisher Scientific or equivalent |

| Formic Acid | LC-MS grade | Sigma-Aldrich or equivalent |

| Water | Deionized, 18 MΩ·cm or higher | In-house or commercial source |

| Human Plasma (K2EDTA) | Blank, drug-free | Biological specialty supplier |

Experimental Protocols

Standard and Quality Control Sample Preparation

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve p-hydroxyatorvastatin lactone and p-hydroxyatorvastatin lactone-d5 (IS) in methanol to prepare individual stock solutions.

-

Working Standard Solutions: Serially dilute the primary stock solution of p-hydroxyatorvastatin lactone with a 50:50 (v/v) mixture of acetonitrile and water to prepare working standard solutions for calibration curve and quality control (QC) samples.

-

Internal Standard Working Solution (100 ng/mL): Dilute the primary stock solution of the IS with the same diluent.

-

Calibration Curve (CC) and Quality Control (QC) Samples: Spike appropriate volumes of the working standard solutions into blank human plasma to prepare CC and QC samples at various concentration levels.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for removing the bulk of proteins from plasma samples.[6][14]

-

Aliquot 100 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the internal standard working solution (100 ng/mL) and vortex briefly.

-

Add 300 µL of cold acetonitrile to precipitate the proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

Caption: Protein Precipitation Workflow for Plasma Samples.

LC-MS/MS Instrumentation and Conditions

The following are typical starting conditions and may require optimization for the specific instrumentation used.

| Parameter | Condition |

| Liquid Chromatography | |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 10% B to 90% B over 3 min, hold for 1 min, return to 10% B and re-equilibrate for 1 min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | p-Hydroxyatorvastatin lactone: m/z 575.5 → 440.2p-Hydroxyatorvastatin lactone-d5: m/z 580.5 → 445.2 |

| Collision Energy | Optimized for each transition |

| Dwell Time | 100 ms |

Note: The specific m/z transitions should be confirmed by direct infusion of the analytical standards.

Caption: LC-MS/MS Analytical Workflow.

Method Validation

The bioanalytical method should be validated in accordance with the guidelines from regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[15][16][17][18][19]

| Validation Parameter | Acceptance Criteria |

| Selectivity | No significant interfering peaks at the retention time of the analyte and IS in blank plasma from at least six different sources. |

| Linearity | Calibration curve with at least six non-zero standards. Correlation coefficient (r²) ≥ 0.99. |

| Lower Limit of Quantification (LLOQ) | Analyte response should be at least 5 times the response of the blank. Accuracy and precision should be within ±20%. |

| Accuracy and Precision | Within-run and between-run accuracy (as % bias) and precision (as % CV) should be within ±15% for QC samples (low, medium, high), and within ±20% for the LLOQ. |

| Matrix Effect | The matrix factor should be consistent across different lots of plasma. The CV of the IS-normalized matrix factor should be ≤15%. |

| Recovery | The extraction recovery of the analyte and IS should be consistent, precise, and reproducible. |

| Stability | Analyte stability in plasma should be demonstrated under various conditions: freeze-thaw, short-term (bench-top), and long-term storage. |

Data Analysis and Quantification

The concentration of p-hydroxyatorvastatin lactone in the plasma samples is determined by calculating the peak area ratio of the analyte to the IS. A calibration curve is constructed by plotting the peak area ratios against the nominal concentrations of the calibration standards using a weighted (1/x²) linear regression model. The concentrations of the QC and unknown samples are then interpolated from this calibration curve.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of p-hydroxyatorvastatin lactone in human plasma using LC-MS/MS. The described methodology, incorporating a robust sample preparation technique and optimized instrumental parameters, is designed to deliver accurate, precise, and reliable results for pharmacokinetic and clinical research applications. Adherence to the principles of bioanalytical method validation is essential to ensure the integrity of the data generated.

References

-

Hu, Y., et al. (2018). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 10(13), 1035-1038. Available at: [Link]

-

Supelco. (2016). Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Bioanalysis Zone. Available at: [Link]

-

Mei, H., et al. (2003). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America, 21(11), 1082-1094. Available at: [Link]

-

Park, J. E., et al. (2008). Lactonization is the critical first step in the disposition of the 3-hydroxy-3-methylglutaryl-CoA reductase inhibitor atorvastatin. Drug Metabolism and Disposition, 36(6), 1177-1186. Available at: [Link]

-

Wojnicz, A., & Wietecha-Posłuszny, R. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Journal of Pharmaceutical and Biomedical Analysis, 165, 381-385. Available at: [Link]

-

Dr. Oracle. (2025). How is atorvastatin (Lipitor) metabolized in the liver?. Dr. Oracle. Available at: [Link]

-

Svec, D., et al. (2014). Effects of atorvastatin metabolites on induction of drug-metabolizing enzymes and membrane transporters through human pregnane X receptor. British Journal of Pharmacology, 171(2), 489-501. Available at: [Link]

-

Li, W., et al. (2013). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Journal of Chromatography B, 927, 132-138. Available at: [Link]

-

Opentrons. (n.d.). LC-MS Sample Preparation: Techniques & Challenges. Opentrons. Available at: [Link]

-

Stone, J. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe, 30(6), 7-11. Available at: [Link]

-

Li, K., et al. (2008). Quantitative determination of atorvastatin and para-hydroxy atorvastatin in human plasma by LC-MS-MS. Journal of Chromatographic Science, 46(10), 862-866. Available at: [Link]

-

Ji, Q. C., et al. (2005). Strategies for Developing Sensitive and Automated LC-MS/MS Assays of a Pharmaceutical Compound and Its Metabolite from Whole Blood Matrix. Journal of Chromatographic Science, 43(6), 289-296. Available at: [Link]

-

Gove, H., et al. (2014). LC-MS analysis of the plasma metabolome-A novel sample preparation strategy. Journal of Chromatography B, 966, 141-149. Available at: [Link]

-

U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. FDA. Available at: [Link]

-

Vethe, K., et al. (2023). Plasma concentration of atorvastatin metabolites correlates with low-density lipoprotein cholesterol reduction in patients with coronary heart disease. Clinical and Translational Science, 16(6), 1024-1033. Available at: [Link]

-

Macwan, J. S., et al. (2016). LC—MS/MS method for quantification of atorvastatin, o-hydroxyatorvastatin, p-hydroxyatorvastatin, and atorvastatin lactone in rat plasma. Journal of the Serbian Chemical Society, 81(9), 1023-1036. Available at: [Link]

-

Wu, X., et al. (2016). Liquid chromatography-tandem mass spectrometry assay for the simultaneous quantification of simvastatin, lovastatin, atorvastatin, and their major metabolites in human plasma. Journal of Chromatography B, 1014, 69-77. Available at: [Link]

-

European Medicines Agency. (2022). ICH M10 on bioanalytical method validation. EMA. Available at: [Link]

-

Bhatt, J., et al. (2017). Method validation of amlodipine and atorvastatin by liquid chromatography–mass spectrometry (LC–MS) method in human plasma. Cogent Chemistry, 3(1), 1363748. Available at: [Link]

-

European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA. Available at: [Link]

-

International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. ICH. Available at: [Link]

-

Macwan, J. S., et al. (2016). LC-MS/MS method for quantification of atorvastatin, o-hydroxyatorvastatin, p-hydroxyatorvastatin, and atorvastatin lactone in rat plasma. ResearchGate. Available at: [Link]

-

Hha, K., et al. (2021). Sensitive, High-Throughput Liquid Chromatography-Tandem Mass Spectrometry Analysis of Atorvastatin and Its Pharmacologically Active Metabolites in Serum for Supporting Precision Pharmacotherapy. Pharmaceuticals, 14(10), 1045. Available at: [Link]

-

Shah, R. P., et al. (2008). Liquid chromatography/mass spectrometric studies on atorvastatin and its stress degradation products. Rapid Communications in Mass Spectrometry, 22(5), 613-622. Available at: [Link]

Sources

- 1. Lactonization is the critical first step in the disposition of the 3-hydroxy-3-methylglutaryl-CoA reductase inhibitor atorvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. droracle.ai [droracle.ai]

- 3. Effects of atorvastatin metabolites on induction of drug-metabolizing enzymes and membrane transporters through human pregnane X receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. Plasma concentration of atorvastatin metabolites correlates with low‐density lipoprotein cholesterol reduction in patients with coronary heart disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Strategies for Developing Sensitive and Automated LC-MS/MS Assays of a Pharmaceutical Compound and Its Metabolite from Whole Blood Matrix - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Liquid chromatography-tandem mass spectrometry assay for the simultaneous quantification of simvastatin, lovastatin, atorvastatin, and their major metabolites in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bioanalysis-zone.com [bioanalysis-zone.com]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. opentrons.com [opentrons.com]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. spectroscopyeurope.com [spectroscopyeurope.com]

- 15. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. fda.gov [fda.gov]

- 17. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 18. ema.europa.eu [ema.europa.eu]

- 19. database.ich.org [database.ich.org]

Application Note and Protocol: Robust Solid-Phase Extraction of p-Hydroxyatorvastatin Lactone from Human Plasma

Introduction

Atorvastatin is a widely prescribed statin for the management of hypercholesterolemia. Its metabolism, primarily through cytochrome P450 3A4, results in the formation of active hydroxylated metabolites, including p-hydroxyatorvastatin.[1] This metabolite exists in equilibrium between its active hydroxy acid form and a corresponding lactone form. Accurate quantification of p-hydroxyatorvastatin lactone in biological matrices such as human plasma is critical for comprehensive pharmacokinetic and pharmacodynamic studies. However, the inherent complexity of plasma necessitates a robust sample preparation method to eliminate interferences and ensure accurate, reproducible results. Solid-phase extraction (SPE) is a highly effective technique for this purpose, offering superior selectivity and recovery compared to methods like protein precipitation or liquid-liquid extraction.[2]

This application note details a validated solid-phase extraction protocol for the selective isolation of p-hydroxyatorvastatin lactone from human plasma prior to downstream analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described methodology is grounded in the principles of reversed-phase chromatography, which separates compounds based on their hydrophobicity.

Analyte Characteristics

p-Hydroxyatorvastatin lactone is a moderately non-polar molecule, making it an ideal candidate for retention on a reversed-phase sorbent. Understanding the analyte's chemical properties is fundamental to developing an effective SPE method. The lactone form is susceptible to hydrolysis back to the open-acid form, a process that can be influenced by pH and temperature.[3] Therefore, careful control of sample handling and processing conditions is paramount to maintain the integrity of the analyte.

Principle of the Method: Reversed-Phase Solid-Phase Extraction